4-Bromoisoindoline Hydrochloride

Cross-Coupling Synthetic Methodology Process Chemistry

Sourcing the correct bromoisoindoline isomer is critical for HDAC inhibitor development-5-bromo and 6-bromo isomers produce divergent pharmacophore orientations that invalidate SAR correlations. 4-Bromoisoindoline Hydrochloride (CAS 923590-95-8) eliminates this risk by providing unambiguous 4-position bromine substitution. • Enables >99% conversion in Kumada cross-coupling for efficient parallel library synthesis • Hydrochloride salt form ensures straightforward aqueous workup and automated dispensing • Crystalline solid with defined melting point (269-274°C) for reliable QC verification Supplied as a pharmaceutical intermediate for HDAC inhibitor research programs.

Molecular Formula C8H9BrClN
Molecular Weight 234.52 g/mol
CAS No. 923590-95-8
Cat. No. B1520048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromoisoindoline Hydrochloride
CAS923590-95-8
Molecular FormulaC8H9BrClN
Molecular Weight234.52 g/mol
Structural Identifiers
SMILESC1C2=C(CN1)C(=CC=C2)Br.Cl
InChIInChI=1S/C8H8BrN.ClH/c9-8-3-1-2-6-4-10-5-7(6)8;/h1-3,10H,4-5H2;1H
InChIKeyFQHLHVFOJBANKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromoisoindoline Hydrochloride Overview


4-Bromoisoindoline Hydrochloride (CAS 923590-95-8) is a halogenated heterocyclic building block belonging to the isoindoline class, characterized by a bromine substituent at the 4-position of the bicyclic isoindoline core . The compound is stabilized as a hydrochloride salt to improve solubility and handling, making it particularly valuable for downstream synthetic applications . It is widely employed as an intermediate in the preparation of isoindoline-based histone deacetylase (HDAC) inhibitors, a class of compounds under investigation for cancer therapy .

4-Bromo-substituted isoindoline core for regioselective cross-coupling reactions
Hydrochloride salt form improves aqueous solubility and laboratory handling
Key intermediate for isoindoline-based HDAC inhibitor research programs

Why 4-Bromoisoindoline Hydrochloride Is Not Interchangeable


Despite structural similarities, bromoisoindoline isomers (e.g., 5-bromo and 6-bromo) and alternative halogenated isoindolines (e.g., 4-chloro) exhibit divergent chemical reactivity, solubility profiles, and target application spaces that preclude simple substitution. The position of the bromine atom dictates regioselectivity in cross-coupling reactions and influences the final pharmacophore orientation in HDAC inhibitors [1]. Furthermore, the hydrochloride salt form of 4-bromoisoindoline provides distinct handling and solubility advantages over the free base and other halogenated salts . Selecting the correct isomer and salt form is therefore essential for maintaining synthetic route fidelity and achieving desired biological activity in downstream analogs.

Bromine position dictates coupling regioselectivity; 5- or 6-bromo isomers may alter synthetic outcomes
Hydrochloride salt provides distinct solubility; free base or alternative salts may not replicate handling properties
4-Chloro analog differs in molecular weight and reactivity, affecting stoichiometry and reaction kinetics

4-Bromoisoindoline Hydrochloride: Comparative Evidence


Palladium-Catalyzed Kumada Coupling Efficiency

In a Kumada coupling reaction with allylmagnesium chloride under Pd(OAc)₂ catalysis, 4-bromoisoindoline hydrochloride demonstrated >99% conversion of starting material after 16 hours at 45–50 °C, as monitored by LC [1]. This near-quantitative conversion contrasts with typical lower yields reported for 5-bromoisoindoline in analogous Suzuki-Miyaura couplings, which often require higher catalyst loadings or extended reaction times due to steric and electronic differences at the 5-position . The high reactivity of the 4-position bromine enables efficient derivatization in medicinal chemistry campaigns.

Kumada Coupling Conversion
Head-to-head
>99% conversion (4-bromo HCl) vs lower typical yields for 5-bromo isomer under similar Pd conditions
Supports synthetic efficiency and atom economy in cross-coupling workflows
Reported from patent literature; verify conditions for your specific substrate scope
Cross-Coupling Synthetic Methodology Process Chemistry

Enhanced Water Solubility via Hydrochloride Salt

4-Bromoisoindoline hydrochloride exhibits markedly improved water solubility compared to its free base counterpart (4-bromoisoindoline, CAS 127168-81-4), which is only sparingly soluble in aqueous media . The hydrochloride salt is freely soluble in water and also dissolves in alcohols and chlorinated solvents, whereas the free base is soluble primarily in organic solvents like dichloromethane and ethanol but has limited water solubility . This differential solubility profile facilitates aqueous workup procedures and expands formulation options for biological assays.

Aqueous Solubility Profile
Head-to-head
Hydrochloride salt: freely soluble in water; Free base (CAS 127168-81-4): limited water solubility
Supports aqueous workup, homogeneous catalysis, and biphasic reaction design
Qualitative comparison; quantitative solubility data not specified for free base
Physicochemical Properties Formulation Handling

Validated HDAC Inhibitor Intermediate

4-Bromoisoindoline hydrochloride is explicitly utilized as a starting material for the synthesis of isoindoline-based histone deacetylase (HDAC) inhibitors, a therapeutic class with established anti-cancer activity . In contrast, 5-bromoisoindoline (CAS 127168-84-7) is predominantly employed as an intermediate for dopamine D3 receptor ligands, a distinct pharmacological target . The regiochemistry of the bromine at the 4-position directs the final spatial orientation of the hydroxamate zinc-binding group critical for HDAC inhibition, a feature not recapitulated by 5- or 6-substituted analogs [1].

Application Space
Class-level
Reported intermediate for HDAC inhibitor synthesis; 5-bromo isomer preferentially used for dopamine D3 ligands
Regiochemistry directs pharmacophore geometry; substitution may alter target engagement profile
Target-specific synthetic route design requires verification; literature context class-level
Epigenetics Cancer Therapeutics HDAC Inhibition

Crystalline Solid and Melting Point Control

4-Bromoisoindoline hydrochloride is supplied as a crystalline powder with a melting point of 269–274 °C, providing a robust quality control metric for incoming material verification . The 4-chloroisoindoline hydrochloride analog (CAS 924304-73-4), while also a crystalline solid, exhibits different thermal stability and solubility due to the smaller halogen atom, which can alter reaction kinetics in subsequent transformations [1]. The higher molecular weight of the bromine analog (234.52 g/mol vs. 190.07 g/mol for the chloro derivative) also impacts stoichiometric calculations in multistep syntheses.

Physical Characterization
Specification review
Mp 269–274 °C; MW 234.52 g/mol (hydrochloride)
4-Chloro analog MW 190.07 g/mol (Δ 44.45 g/mol)
Melting point supports incoming material identity verification; molecular weight impacts stoichiometric calculations
Standard analytical characterization data; cross-check with certificate of analysis
Physical Characterization Quality Control Procurement Specifications

4-Bromoisoindoline Hydrochloride Optimal Uses


HDAC Inhibitor Synthesis for Oncology

4-Bromoisoindoline hydrochloride serves as the optimal starting material for constructing HDAC inhibitor libraries due to its documented use in patent literature and the regiochemical requirement for a 4-substituted isoindoline core . Its high reactivity in palladium-catalyzed cross-couplings allows for efficient diversification at the 4-position to install various zinc-binding motifs [1].

Scalable Cross-Coupling for Process Chemistry

The >99% conversion demonstrated in Kumada coupling makes this compound particularly suitable for process development and scale-up, where high yields and minimal purification are critical for cost-efficiency [1]. The hydrochloride salt form further simplifies handling and aqueous workup procedures on kilogram scale .

Aqueous Solubility for High-Throughput Workflows

The enhanced water solubility of the hydrochloride salt enables straightforward aqueous reaction quenching and extraction protocols, accelerating parallel synthesis workflows. The crystalline nature and defined melting point provide reliable quality control checkpoints for automated weighing and dispensing systems .

Regiochemical Control for SAR Studies

When structure-activity relationship (SAR) studies demand unambiguous positioning of the bromine handle at the 4-position—distinct from the dopamine D3-targeting 5-bromo isomer—4-bromoisoindoline hydrochloride ensures correct scaffold geometry for accurate biological readouts .

Application
Selection Property
Validation Focus
HDAC inhibitor research
4-Position bromine for regiochemical control
Verify correct pharmacophore geometry for target engagement
Scalable cross-coupling process development
High conversion efficiency in Pd-catalyzed reactions
Optimize reaction yield and purification load
Aqueous-compatible synthesis workflows
Hydrochloride salt aqueous solubility
Enable homogeneous reaction conditions and simplified workup
Structure-activity relationship (SAR) studies
Unambiguous 4-position bromine handle
Confirm scaffold orientation for accurate biological interpretation

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